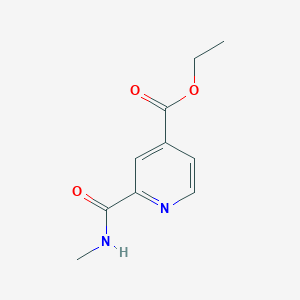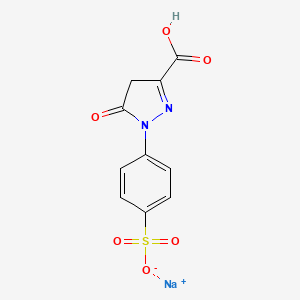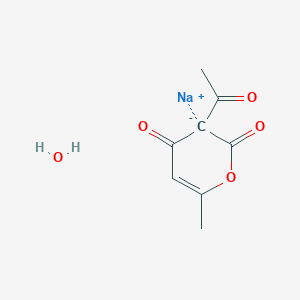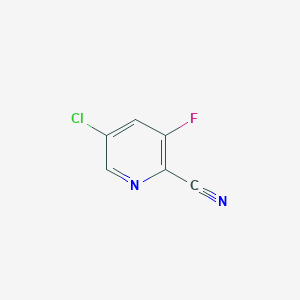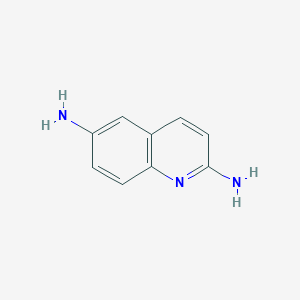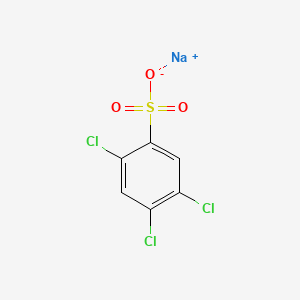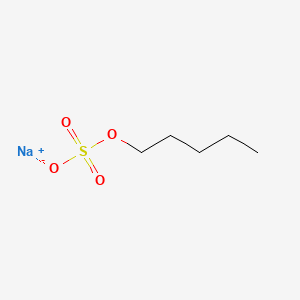
Cesium propionate
Vue d'ensemble
Description
Cesium propionate is an organic compound with the chemical formula C₃H₅CsO₂. It is a cesium salt of propionic acid and is known for its high solubility and reactivity in various solvents. This compound is particularly notable for its role in synthetic chemistry due to the unique properties imparted by the cesium ion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cesium propionate can be synthesized through the neutralization of propionic acid with cesium carbonate. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance solubility and reactivity. The general reaction is as follows:
Cs2CO3+2C3H6O2→2CsC3H5O2+H2O+CO2
Industrial Production Methods: In industrial settings, this compound is produced by reacting cesium hydroxide with propionic acid. This method is preferred due to the ease of handling cesium hydroxide and the high yield of the product. The reaction is typically conducted at elevated temperatures to ensure complete conversion.
Analyse Des Réactions Chimiques
Types of Reactions: Cesium propionate undergoes various chemical reactions, including:
Nucleophilic Substitution: this compound is highly reactive in nucleophilic substitution reactions, particularly in the presence of alkyl halides. This reactivity is attributed to the “cesium effect,” where the cesium ion enhances the nucleophilicity of the propionate ion.
Esterification: It can react with alcohols to form esters in the presence of acid catalysts.
Deprotonation: this compound can deprotonate weak acids, forming the corresponding cesium salts.
Common Reagents and Conditions:
Solvents: DMF, DMSO
Catalysts: Acid catalysts for esterification
Reagents: Alkyl halides for nucleophilic substitution
Major Products:
Esters: Formed from esterification reactions
Alkyl propionates: Formed from nucleophilic substitution reactions
Applications De Recherche Scientifique
Cesium propionate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in nucleophilic substitution reactions.
Biology: Utilized in studies involving ion transport and membrane potential due to the unique properties of cesium ions.
Medicine: Investigated for potential therapeutic applications, including its role in cancer treatment due to its ability to alter cellular ion balance.
Industry: Employed in the production of specialty chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which cesium propionate exerts its effects is primarily through the “cesium effect.” The cesium ion enhances the nucleophilicity of the propionate ion, making it highly reactive in nucleophilic substitution reactions. This effect is due to the large ionic radius and low charge density of the cesium ion, which reduces ion pairing and increases the availability of the propionate ion for reaction.
Comparaison Avec Des Composés Similaires
- Potassium propionate
- Sodium propionate
- Lithium propionate
Comparison: Cesium propionate is unique among these compounds due to the “cesium effect,” which significantly enhances its reactivity in nucleophilic substitution reactions. This makes it a more effective reagent in organic synthesis compared to its potassium, sodium, and lithium counterparts.
Propriétés
IUPAC Name |
cesium;propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O2.Cs/c1-2-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZSHUAKOJGWRT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)[O-].[Cs+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5CsO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50635664 | |
| Record name | Caesium propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38869-24-8 | |
| Record name | Caesium propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50635664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cesium propionate, compound with propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[1-(Anthracen-9-ylmethyl)-5-ethenyl-1-azoniabicyclo[2.2.2]octan-2-yl]-prop-2-enoxymethyl]quinoline;bromide](/img/structure/B1592677.png)
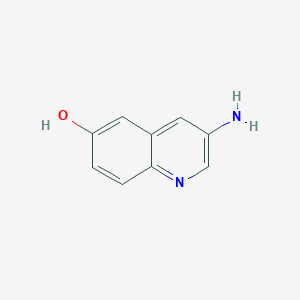
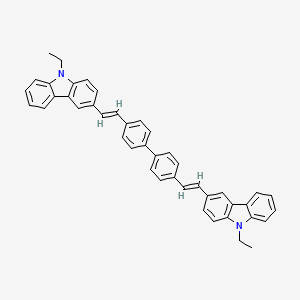
![2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1592683.png)
